molecular formula C18H15NO2 B185684 (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 69015-79-8

(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one

Cat. No. B185684
CAS RN: 69015-79-8
M. Wt: 277.3 g/mol
InChI Key: QFFMBOXLYJKPKE-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one, commonly known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases.

Mechanism of Action

MPEP is a selective antagonist of the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor, which is a member of the metabotropic glutamate receptor family. The this compound receptor is widely distributed in the central nervous system and is involved in various physiological and pathological processes, including synaptic plasticity, learning and memory, anxiety, depression, addiction, and neurodegeneration. MPEP binds to the allosteric site of the this compound receptor and inhibits its activity, leading to the reduction of glutamate-mediated neurotransmission and the modulation of downstream signaling pathways.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects, including the reduction of glutamate-mediated neurotransmission, the modulation of synaptic plasticity, the regulation of neuroinflammation, and the improvement of cognitive function. MPEP has also been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models, as well as neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for lab experiments, including its high potency and selectivity for the (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one receptor, its well-characterized mechanism of action, and its availability as a commercial product. However, MPEP also has some limitations, including its poor solubility in aqueous solutions, its potential off-target effects at high concentrations, and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research on MPEP, including the development of more potent and selective (4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one antagonists, the investigation of the role of this compound in various neurological and psychiatric disorders, the exploration of the downstream signaling pathways affected by this compound antagonists, and the evaluation of the safety and efficacy of this compound antagonists in clinical trials. In addition, the combination of this compound antagonists with other pharmacological agents, such as antidepressants and antipsychotics, may provide a more effective treatment for certain neurological and psychiatric disorders.

Synthesis Methods

MPEP can be synthesized using various methods, including the reaction of 4-methylacetophenone with benzaldehyde in the presence of ammonium acetate and acetic acid, followed by the reaction with 2-amino-4-phenyl-1,3-oxazole-5-carboxylic acid in the presence of triethylamine and acetic anhydride. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. MPEP has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of drug addiction. In addition, MPEP has been studied for its neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's diseases.

properties

CAS RN

69015-79-8

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

(4Z)-4-[1-(4-methylphenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C18H15NO2/c1-12-8-10-14(11-9-12)13(2)16-18(20)21-17(19-16)15-6-4-3-5-7-15/h3-11H,1-2H3/b16-13-

InChI Key

QFFMBOXLYJKPKE-SSZFMOIBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(=O)OC(=N2)C3=CC=CC=C3)/C

SMILES

CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(=O)OC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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